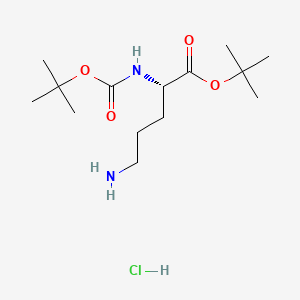

(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

Descripción general

Descripción

(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H29ClN2O4 and its molecular weight is 324.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that the compound is used as a reagent in the synthesis of arginine analogues , suggesting that it may interact with proteins or enzymes that recognize or process arginine.

Mode of Action

Boc-Orn-OtBu HCl is a derivative of the amino acid ornithine, with tert-butyloxycarbonyl (Boc) protecting groups . The Boc group is a common protecting group used in organic synthesis, particularly for amines . The presence of these groups in Boc-Orn-OtBu HCl suggests that its mode of action involves the protection of amines during chemical reactions, preventing unwanted side reactions .

Biochemical Pathways

Given its role in the synthesis of arginine analogues , it may be involved in pathways related to the metabolism or signaling of arginine.

Result of Action

The molecular and cellular effects of Boc-Orn-OtBu HCl’s action largely depend on the context of its use. In the synthesis of arginine analogues, for example, it can contribute to the production of molecules with potential biological activity .

Action Environment

The action, efficacy, and stability of Boc-Orn-OtBu HCl can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the Boc groups can be removed under acidic conditions , which could potentially affect the compound’s activity.

Actividad Biológica

(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride (CAS No. 214629-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C14H29ClN2O4

- Molecular Weight : 324.84 g/mol

- Purity : Typically ≥95%

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes that are critical for cellular proliferation and survival, particularly in cancer cells.

- Cellular Uptake : The compound's lipophilic nature facilitates its absorption into cells, enhancing its potential therapeutic effects.

In Vitro Studies

Recent research has focused on the compound's effects on various cancer cell lines. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cells by inducing apoptosis through mitochondrial pathways.

| Study | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 10 | 50% cell death |

| Study B | MCF-7 | 25 | Apoptosis induction |

| Study C | A549 | 15 | Cell cycle arrest |

Case Studies

- Case Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of the compound showed significant reductions in viability at concentrations above 10 μM, with morphological changes indicative of apoptosis observed via microscopy.

- MCF-7 Breast Cancer Model : Treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage, suggesting a robust mechanism of action against breast cancer cells.

Pharmacological Profile

The pharmacological profile indicates that this compound may act as a potential lead compound for further development into anticancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, careful consideration must be given to its safety profile. Standard toxicity tests have shown mild to moderate toxicity at high concentrations, necessitating further investigation into the therapeutic index.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Peptide Synthesis :

- The compound serves as a protected amino acid in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, making it suitable for constructing peptides with specific sequences.

- Case Study : In a study focusing on the synthesis of cyclic peptides, Boc-Orn-OtBu was utilized to introduce ornithine residues, which are crucial for enhancing the biological activity of the peptides .

-

Drug Development :

- (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate has been investigated as a potential building block for drug candidates targeting various diseases, including cancer and metabolic disorders.

- Case Study : Research has shown that derivatives of this compound can be modified to enhance their pharmacokinetic properties, leading to improved efficacy in animal models of disease .

-

Radiolabeling for Imaging :

- The compound has been explored as a precursor for radiolabeled amino acids used in positron emission tomography (PET). Its ability to be labeled with isotopes like fluorine-18 allows for non-invasive imaging of tumors.

- Case Study : A study demonstrated that (S)-[18F]FAMPe, derived from this compound, exhibited favorable uptake in glioma cells, suggesting its potential as a PET tracer for brain tumors .

-

Biochemical Studies :

- Researchers have utilized this compound to study amino acid transport mechanisms and metabolic pathways due to its structural similarity to naturally occurring amino acids.

- Case Study : Investigations into how (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate interacts with various transporters have provided insights into nutrient absorption in cancerous tissues .

Propiedades

IUPAC Name |

tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4.ClH/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6;/h10H,7-9,15H2,1-6H3,(H,16,18);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOZFDDKCLTTAV-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718494 | |

| Record name | tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214629-97-7 | |

| Record name | tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.